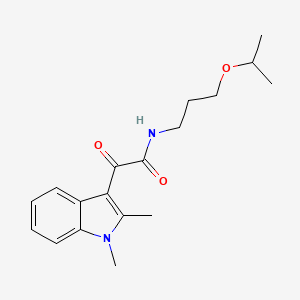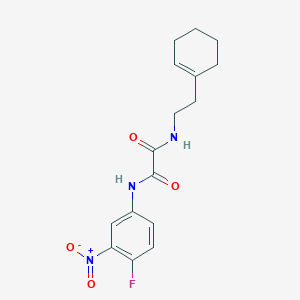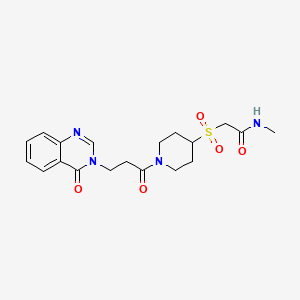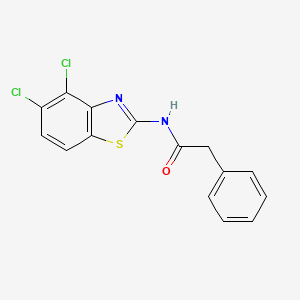![molecular formula C16H19FN2O2 B2442594 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide CAS No. 341006-73-3](/img/structure/B2442594.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, and a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached . The “oxamide” part of the name suggests it contains a functional group derived from oxamic acid, which is a carboxylic acid where the hydroxyl group has been replaced by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a fluorophenyl group, and an oxamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Wissenschaftliche Forschungsanwendungen
Serotonin 5-HT1A Receptor Antagonist : A study by García et al. (2014) synthesized and evaluated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. These compounds, including a cyclohexanecarboxamide derivative, demonstrated properties as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. This research has implications for understanding and treating neuropsychiatric disorders through the quantification of 5-HT1A receptors in the brain (García et al., 2014).
PET Tracers for Serotonin Receptors : Lang et al. (1999) developed fluorinated derivatives of WAY 100635 for use as PET tracers, facilitating the study of serotonin receptors. These derivatives were evaluated in rats, demonstrating their potential for assessing changes in serotonin levels and providing a means to measure the distribution of 5-HT1A receptors (Lang et al., 1999).
Antimicrobial Agents : Bawazir and Abdel-Rahman (2018) synthesized new fluorine-substituted amino compounds with 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds showed high antimicrobial activity, particularly those containing both nitro and fluorine elements. This research contributes to the development of new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Anticancer Agents : Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents. These compounds showed significant cytotoxicity against cancer cell lines and inhibited topoisomerase IIα, a key enzyme in DNA replication. This study provides insights into new therapeutic options for cancer treatment (Alam et al., 2016).
Radioligand Binding to Serotonin Receptors : Choi et al. (2015) evaluated the use of 18F-Mefway for quantifying 5-HT1A receptors in human subjects. This study compared 18F-Mefway with 18F-FCWAY, providing insights into the effectiveness of these compounds in imaging serotonin receptors in the brain (Choi et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGODANYOAYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2442511.png)
![1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2442514.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2442520.png)
![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)


![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)
